N-[(thiophen-2-yl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide under specific conditions.
Coupling Reactions: The final step involves coupling the thiophene derivative with the ethanediamide moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies .
Medicine
Medicinally, compounds containing thiophene and trifluoromethyl groups have shown promise in drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory agents and local anesthetics, respectively.
Trifluoromethyl Compounds: Compounds such as fluoxetine and celecoxib, which contain trifluoromethyl groups, are used as antidepressants and anti-inflammatory drugs.
Uniqueness
N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a thiophene ring and a trifluoromethyl group allows for diverse applications and interactions, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)15(24,11-5-2-1-3-6-11)10-21-14(23)13(22)20-9-12-7-4-8-25-12/h1-8,24H,9-10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKNGGKUPDWZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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